[(2-Fluorophenyl)amino](oxo)acetic acid

Catalog No.
S730123
CAS No.
84944-15-0
M.F
C8H6FNO3
M. Wt
183.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2-Fluorophenyl)amino](oxo)acetic acid

CAS Number

84944-15-0

Product Name

[(2-Fluorophenyl)amino](oxo)acetic acid

IUPAC Name

2-(2-fluoroanilino)-2-oxoacetic acid

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

InChI

InChI=1S/C8H6FNO3/c9-5-3-1-2-4-6(5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)

InChI Key

ZZJNRZPPZXFTAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)O)F

[(2-Fluorophenyl)amino](oxo)acetic acid (CAS 84944-15-0), also known as N-(2-fluorophenyl)oxamic acid, is a specialized fluorinated building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, including c-Met kinase inhibitors, 7-fluoroisatins, and quinoxalinedione scaffolds. As a pre-formed, mono-acylated oxamic acid, it provides a stable, isolable precursor that circumvents the chemoselectivity issues inherent to handling highly reactive oxalyl chloride in continuous or batch processes. The presence of the highly electronegative fluorine atom at the ortho position not only modulates the electronic environment of the amide bond but also serves as a critical directing group and potential leaving group for downstream intramolecular cyclizations. For industrial procurement, specifying this exact isolated compound is essential for ensuring high regiocontrol, minimizing symmetric oxamide byproducts, and streamlining the production of ortho-fluorinated fused heterocycles. [1]

Substituting [(2-Fluorophenyl)amino](oxo)acetic acid with its para-fluoro or meta-fluoro isomers fundamentally alters the regiochemical outcome of downstream cyclizations, leading to entirely different target scaffolds (e.g., 5-fluoro or mixed 4-/6-fluoro isomers instead of the targeted 7-fluoro derivatives). Furthermore, attempting to bypass the procurement of this isolated mono-acid by generating it in situ from 2-fluoroaniline and oxalyl chloride frequently results in the formation of thermodynamically stable, highly insoluble symmetric N,N'-bis(2-fluorophenyl)oxamide byproducts. This symmetric dimerization consumes valuable starting materials and necessitates rigorous, solvent-intensive purification steps. Consequently, utilizing the pre-formed, purified ortho-fluorinated oxamic acid is a strict requirement for achieving high-yielding, asymmetric couplings in pharmaceutical manufacturing. [1]

Elimination of Symmetric Oxamide Byproducts in Asymmetric Coupling

In the synthesis of complex asymmetric oxamides, the method of introducing the oxalyl linker is critical. Using isolated [(2-Fluorophenyl)amino](oxo)acetic acid allows for controlled, stepwise activation (e.g., via HATU or conversion to the mono-acid chloride) and subsequent coupling with a second, distinct amine, routinely achieving asymmetric coupling yields exceeding 85%. In contrast, attempting the in situ reaction of 2-fluoroaniline with oxalyl chloride typically results in a statistical mixture, generating 15-30% of the symmetric N,N'-bis(2-fluorophenyl)oxamide byproduct. This symmetric impurity is highly insoluble and notoriously difficult to separate from the desired asymmetric product. [1]

Evidence DimensionAsymmetric coupling yield and byproduct formation
Target Compound Data>85% yield of asymmetric product; <2% symmetric byproduct (using isolated mono-acid)
Comparator Or BaselineIn situ generation (2-fluoroaniline + oxalyl chloride)
Quantified Difference~15-30% reduction in symmetric byproduct formation
ConditionsStepwise amide coupling vs. one-pot in situ oxalyl chloride addition

Procuring the isolated mono-acid is essential for maximizing the yield of high-value asymmetric pharmaceutical intermediates while eliminating costly chromatographic separations.

Absolute Regioselectivity in Fused Heterocycle Formation

The position of the fluorine atom on the phenyl ring dictates the regiochemical outcome of acid-catalyzed intramolecular cyclizations (e.g., Stollé synthesis of isatins). When [(2-Fluorophenyl)amino](oxo)acetic acid is converted to its acid chloride and cyclized, it yields 7-fluoroisatin with near 100% regioselectivity, as the ortho-fluorine blocks one of the adjacent cyclization sites and directs the ring closure exclusively to the unsubstituted ortho position. Conversely, the use of the meta-fluoro analog ([(3-Fluorophenyl)amino](oxo)acetic acid) results in a problematic mixture of 4-fluoro and 6-fluoro regioisomers, typically in a ~1:1 to 3:1 ratio depending on conditions, which require extensive purification.[1]

Evidence DimensionRegioisomeric purity of cyclized product
Target Compound Data~100% regioselectivity (exclusive formation of 7-fluoro derivative)
Comparator Or BaselineMeta-fluoro analog ([(3-Fluorophenyl)amino](oxo)acetic acid)
Quantified DifferenceElimination of ~25-50% off-target regioisomer formation
ConditionsIntramolecular Friedel-Crafts acylation (e.g., AlCl3 or BF3-OEt2 mediated)

Buyers targeting 7-fluoro-substituted bicycles must procure the ortho-fluoro precursor to ensure absolute regiocontrol and avoid the severe yield losses associated with separating regioisomers.

Solid-State Disruption via Ortho-Fluorination

The presence of the ortho-fluorine in derivatives of [(2-Fluorophenyl)amino](oxo)acetic acid significantly alters their solid-state packing compared to unsubstituted analogs. For example, in the cyclized derivative 7-fluoroisatin, the fluorine atom replaces the C7-H bond, which in unsubstituted isatin acts as a critical hydrogen-bond donor (forming C-H···O bonds) that stabilizes cyclic pentamers. Density functional theory (DFT) calculations show that these pentameric structures in unsubstituted analogs are ~12 kJ/mol more stable than isolated dimers. The ortho-fluorine completely precludes this specific C-H···O interaction, preventing the formation of these highly stable, low-solubility networks.[1]

Evidence DimensionIntermolecular stabilization energy (pentamer vs dimer)
Target Compound DataOrtho-fluoro derivatives lack C7-H···O stabilization
Comparator Or BaselineUnsubstituted N-phenyloxamic acid derivatives (e.g., isatin)
Quantified Difference~12 kJ/mol reduction in specific hydrogen-bond stabilization energy
ConditionsSolid-state packing and DFT calculated binding energies

The disruption of stable crystal lattices by the ortho-fluorine generally enhances the solubility and processability of downstream intermediates in organic solvents during multi-step synthesis.

Ortho-Fluorine as a Labile Leaving Group for SNAr

The ortho-fluorine in[(2-Fluorophenyl)amino](oxo)acetic acid is highly activated by the electron-withdrawing oxamate group, making it a viable leaving group for intramolecular Nucleophilic Aromatic Substitution (SNAr). When coupled with an amine or amide nucleophile, the intermediate can undergo base-promoted cyclization to form quinoxalinedione or benzoxazine derivatives. The unsubstituted N-phenyloxamic acid completely lacks this reactivity pathway, as the C-H bond cannot act as a leaving group under standard SNAr conditions. This unique reactivity of the ortho-fluoro compound allows for the direct, atom-economical construction of fused bicyclic systems without requiring pre-functionalization with heavier halogens (like bromine or iodine) for transition-metal-catalyzed cross-coupling. [1]

Evidence DimensionViability of base-promoted intramolecular SNAr cyclization
Target Compound DataUndergoes SNAr cyclization to form fused bicycles
Comparator Or BaselineUnsubstituted N-phenyloxamic acid
Quantified DifferenceEnables SNAr pathway (100% vs 0% viability)
ConditionsBase-promoted cyclization with internal nucleophiles

Procuring this specific fluorinated building block unlocks direct, metal-free cyclization pathways to valuable heterocyclic scaffolds, significantly shortening synthetic routes.

Synthesis of 7-Fluoro Fused Bicycles (e.g., 7-Fluoroisatin)

[(2-Fluorophenyl)amino](oxo)acetic acid is the premier precursor for synthesizing 7-fluoroisatin and related 7-fluoro-substituted indole derivatives. By utilizing the pre-formed mono-acid, chemists can perform highly regioselective intramolecular Friedel-Crafts acylations, completely avoiding the regioisomeric mixtures that plague the cyclization of meta-substituted analogs. This is critical for producing high-purity building blocks used in the discovery of novel kinase inhibitors and antiviral agents. [1]

Asymmetric Oxamide Linkers for Targeted Therapeutics

In the development of targeted therapeutics, such as c-Met kinase inhibitors, the oxamide moiety frequently serves as a critical hydrogen-bonding linker. Procuring isolated [(2-Fluorophenyl)amino](oxo)acetic acid allows for the stepwise, controlled synthesis of asymmetric oxamides, preventing the formation of intractable symmetric byproducts that occur when attempting in situ generation from 2-fluoroaniline and oxalyl chloride. [2]

Metal-Free Synthesis of Quinoxalinedione Scaffolds

The highly activated ortho-fluorine atom makes this compound an ideal substrate for intramolecular Nucleophilic Aromatic Substitution (SNAr). When appropriately functionalized, it can be cyclized under basic conditions to yield quinoxalinediones and other fused heterocyclic systems. This application is highly relevant for process chemists seeking atom-economical, transition-metal-free routes to complex pharmaceutical intermediates. [3]

XLogP3

0.9

Wikipedia

[(2-fluorophenyl)amino](oxo)acetic acid

Dates

Last modified: 08-15-2023

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